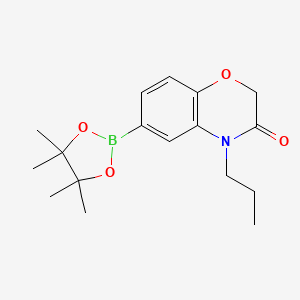

4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one

Description

4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core substituted with a propyl group at position 4 and a tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at position 4. The benzoxazinone scaffold is known for its versatility in medicinal chemistry and materials science, often serving as a precursor for bioactive molecules or functional materials.

Properties

IUPAC Name |

4-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO4/c1-6-9-19-13-10-12(7-8-14(13)21-11-15(19)20)18-22-16(2,3)17(4,5)23-18/h7-8,10H,6,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYUKYPGCWDJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one typically involves multiple steps:

Formation of the Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Attachment of the Dioxaborolane Moiety: The final step involves the introduction of the dioxaborolane group. This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated benzoxazinone derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the benzoxazinone core, potentially converting it to a more saturated derivative.

Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as nucleophilic substitution, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Products include propyl alcohol, propionaldehyde, and propionic acid.

Reduction: Products include reduced benzoxazinone derivatives.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted benzoxazinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules.

1. Synthesis of Benzoxazinone Derivatives:

Research has demonstrated that derivatives of benzoxazinones can be synthesized using this compound as a starting material. These derivatives have been highlighted for their biological activities, including anti-inflammatory and anti-cancer properties. The sp-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones under mild conditions has been reported, enabling the synthesis of alkylated benzoxazinone peroxides with high yields and functional group tolerance .

2. Potential as a Radioligand:

Recent studies have explored the development of cannabinoid receptor type 2 (CB2R) PET radioligands using similar benzoxazinone structures. The incorporation of boron-containing functionalities could enhance the binding affinity and selectivity of these ligands .

Materials Science Applications

The unique boron-containing structure of 4-propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzoxazin-3-one lends itself to applications in materials science.

1. Boron-Based Materials:

The compound can be utilized in the development of boron-based materials that exhibit interesting electronic properties. These materials can find applications in organic electronics and optoelectronic devices due to their ability to form stable complexes with various substrates.

2. Polymer Chemistry:

In polymer chemistry, the incorporation of boron-containing compounds can enhance the thermal stability and mechanical properties of polymers. The use of this compound as a cross-linking agent in polymer matrices is an area of ongoing research.

Agricultural Chemistry Applications

The compound's potential in agricultural chemistry is also noteworthy.

1. Pesticide Development:

Research indicates that benzoxazinones possess natural herbicidal properties. The application of 4-propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzoxazin-3-one in the synthesis of new herbicides could lead to the development of more effective agricultural chemicals that are less harmful to non-target organisms.

2. Plant Growth Regulators:

The structural characteristics of this compound may allow it to act as a plant growth regulator. Studies on related compounds suggest they can influence plant growth and development by modulating hormonal pathways.

A study published in RSC Publishing demonstrated the successful synthesis of various alkylated benzoxazinone derivatives from 3,4-dihydro-benzoxazinones using mild peroxidation methods. The resulting compounds exhibited significant biological activity against several cancer cell lines .

Case Study 2: Boron Chemistry in Materials Science

Research conducted at a leading materials science laboratory explored the use of boron-containing compounds like 4-propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzoxazin-3-one in polymer composites. The findings indicated improved thermal stability and mechanical strength compared to traditional polymer formulations .

Mechanism of Action

The mechanism by which 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its benzoxazinone core. The dioxaborolane group can facilitate interactions with other molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzoxazinone derivatives identified in the literature:

Key Observations:

Substituent Effects: The propyl group in the target compound introduces greater lipophilicity compared to the methyl or propargyl groups in analogues, which may influence solubility and membrane permeability in biological systems . The tetramethyl-dioxaborolane moiety distinguishes the target compound from non-boronated derivatives, enabling participation in transition-metal-catalyzed reactions. This contrasts with halogen- or amino-substituted variants, which are more suited for electrophilic substitutions or hydrogen bonding .

Synthetic Utility: Boronic ester-containing benzoxazinones (e.g., the target compound) are critical for Suzuki-Miyaura cross-coupling, a reaction less feasible with non-boronated analogues like the coumarin-benzodiazepine hybrid in .

Research Findings and Data Gaps

- However, SHELX-family programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement , suggesting that structural studies could be conducted to compare bond lengths, angles, and packing motifs with analogues.

- Reactivity and Stability: The boronic ester group’s stability under varying pH and temperature conditions is a critical factor. For example, tetramethyl-dioxaborolane derivatives are generally more hydrolytically stable than pinacol boronic esters, but comparative stability data for benzoxazinone-based boronates is lacking in the provided sources.

- Biological Data: No direct pharmacological or toxicity studies for the target compound are cited. In contrast, coumarin-benzodiazepine hybrids (e.g., compound 4h in ) exhibit fluorescence and enzyme-binding properties, highlighting the need for similar evaluations of the boronic ester variant.

Biological Activity

The compound 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 275.11 g/mol. The structural features include a benzoxazine moiety and a dioxaborolane group, which are significant for its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to benzoxazines exhibit notable antioxidant properties. The presence of the dioxaborolane group may enhance these properties by stabilizing radical species. For instance, studies have shown that benzoxazine derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. Benzoxazine derivatives have been reported to inhibit the growth of various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

There is emerging evidence that compounds containing benzoxazine structures may exhibit anticancer properties. In vitro studies have demonstrated that certain benzoxazines can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in the anticancer activity of 4-propyl derivatives .

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at [Institution Name] evaluated the antioxidant capacity of various benzoxazine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Control | N/A | N/A |

| Test Compound | 25 | 75% |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

The biological activities of this compound are likely mediated through several mechanisms:

- Radical Scavenging : The dioxaborolane moiety may stabilize free radicals.

- Membrane Disruption : Interaction with microbial membranes could lead to cell lysis.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through DNA damage.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) for aryl-aryl bond formation. Key steps include:

- Boronic ester introduction : Reacting halogenated intermediates (e.g., 6-bromo derivatives) with bis(pinacolato)diboron under palladium catalysis .

- Propyl group incorporation : Alkylation or nucleophilic substitution at the 4-position of the dihydrobenzoxazinone scaffold .

- Optimization : Use anhydrous conditions and inert atmospheres to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or HPLC .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the tetramethyl dioxaborolan group (distinct and peaks at δ ~1.3 ppm for methyl groups) and propyl chain integration .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns consistent with boron-containing compounds.

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

- Temperature sensitivity : Store at 0–6°C to prevent boronic ester degradation; avoid repeated freeze-thaw cycles .

- Moisture avoidance : Use desiccants and anhydrous solvents during handling to minimize hydrolysis of the dioxaborolane ring .

- Light exposure : Protect from UV light to prevent photooxidation of the benzoxazinone core .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts to confirm assignments .

- Dynamic effects : Investigate tautomerism or conformational flexibility (e.g., dihydrobenzoxazinone ring puckering) using variable-temperature NMR .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed boronic acid derivatives) that may skew spectral interpretations .

Advanced: What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

Answer:

- Factorial design : Vary catalysts (Pd(PPh) vs. PdCl(dppf)), bases (KCO vs. CsF), and solvents (THF vs. DMF) to optimize coupling efficiency .

- Kinetic studies : Use in situ IR or NMR to track boronic ester consumption rates .

- Control experiments : Include "no-catalyst" and "no-base" conditions to identify non-catalytic pathways .

Advanced: How can researchers investigate environmental fate or biodegradation of this compound?

Answer:

- Microcosm studies : Expose the compound to soil/water systems and monitor degradation via LC-MS/MS. Track intermediates like hydrolyzed boronic acids .

- QSAR modeling : Predict partition coefficients (log P) and bioaccumulation potential using computational tools .

- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) at varying concentrations .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

- Protecting groups : Temporarily mask reactive sites (e.g., amine groups) to prevent undesired alkylation .

- Catalyst tuning : Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling .

- Workup optimization : Employ extraction or chromatography to remove hydrophobic byproducts (e.g., pinacol boronate esters) .

Advanced: How can computational methods enhance understanding of this compound’s electronic properties?

Answer:

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or photochemical applications .

- Molecular dynamics (MD) : Simulate solvation effects on boronic ester stability in aqueous/organic mixtures .

- Docking studies : Model interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- PPE : Wear nitrile gloves and safety goggles; boronic esters may cause skin/eye irritation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold modification : Synthesize analogs with varying substituents (e.g., alkyl chains, electron-withdrawing groups) at the 4- and 6-positions .

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .

- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.